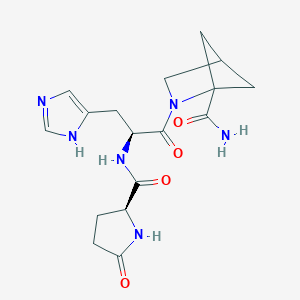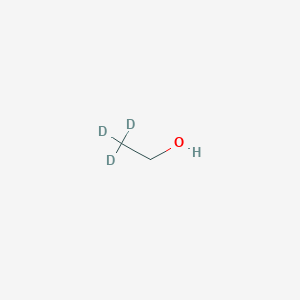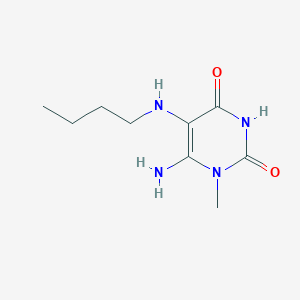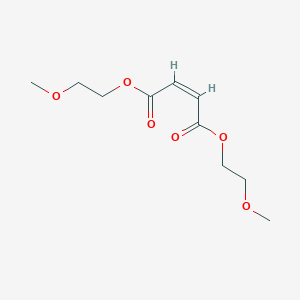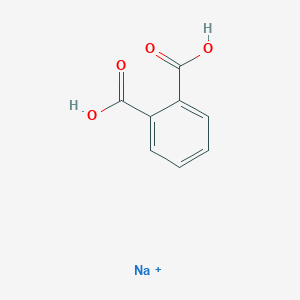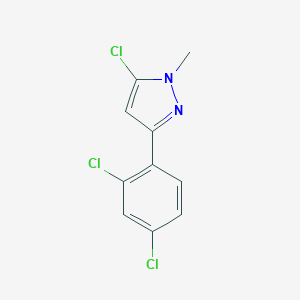
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole, commonly known as 'CDCP', is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism Of Action
CDCP's mechanism of action is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. CDCP has also been shown to disrupt the insect nervous system, leading to paralysis and death.
Biochemical And Physiological Effects
CDCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, CDCP has been shown to disrupt the insect nervous system, leading to paralysis and death.
Advantages And Limitations For Lab Experiments
CDCP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further investigation. However, CDCP's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Furthermore, its potential toxicity and environmental impact need to be thoroughly evaluated before its widespread use.
Future Directions
There are several future directions for CDCP research. One potential direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand CDCP's mechanism of action and its effects on various biological systems. Furthermore, CDCP's potential use as an insecticide needs to be further explored, with a focus on its environmental impact and potential toxicity.
Synthesis Methods
CDCP can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 1-chloro-3-methyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield CDCP. The purity of the synthesized compound can be improved by recrystallization.
Scientific Research Applications
CDCP has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. CDCP has also been investigated for its anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, CDCP has been studied for its potential use as an insecticide, as it exhibits insecticidal activity against various insect species.
properties
CAS RN |
133112-53-5 |
|---|---|
Product Name |
5-Chloro-3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole |
Molecular Formula |
C10H7Cl3N2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
5-chloro-3-(2,4-dichlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI Key |
JQWXACWUGZWYFE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)Cl |
synonyms |
5-CHLORO-3-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



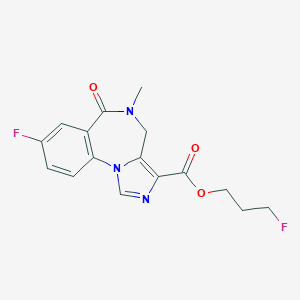
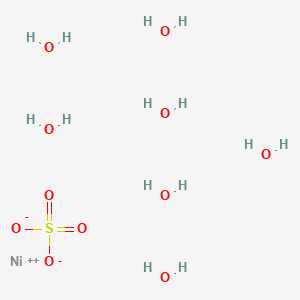
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
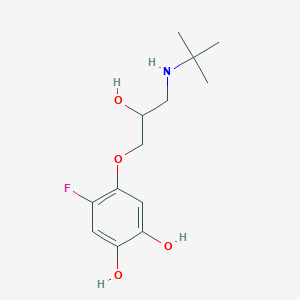

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
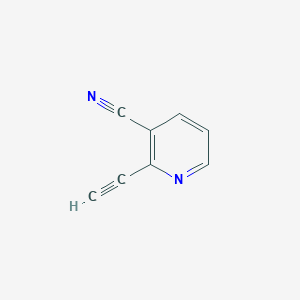
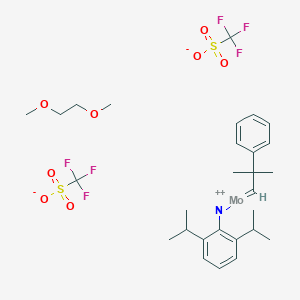
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
